molecular formula C9H11ClN2O B1383425 5-amino-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride CAS No. 1790361-51-1

5-amino-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride

Cat. No. B1383425
CAS RN: 1790361-51-1
M. Wt: 198.65 g/mol
InChI Key: IFBSMLVCFKDOCS-UHFFFAOYSA-N
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Description

“5-amino-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride” is a chemical compound with the molecular formula C9H11ClN2O and a molecular weight of 198 . It’s a derivative of indole, a heterocyclic compound that’s a significant component in many natural products and biologically active compounds .


Synthesis Analysis

The synthesis of indole derivatives, such as “5-amino-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride”, often involves the Tscherniac-Einhorn reaction. This reaction involves the use of indoline and 2-(hydroxymethyl)isoindoline-1,3-dione with concentrated sulfuric acid as a catalyst . The resulting compound can serve as an important intermediate for the preparation of other disubstituted 1-(indolin-5-yl)methanamines .


Molecular Structure Analysis

The molecular structure of “5-amino-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride” can be represented by the InChI string: InChI=1S/C8H9N/c1-2-4-8-7(3-1)5-6-9-8/h1-4,9H,5-6H2 . This structure can be viewed using Java or Javascript .

Future Directions

Indole derivatives, such as “5-amino-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride”, have diverse biological activities and hold immense potential for exploration for newer therapeutic possibilities . They can serve as promising structures for the development of new useful derivatives . Furthermore, they can be used as intermediates for the preparation of other disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .

properties

IUPAC Name

5-amino-1-methyl-3H-indol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c1-11-8-3-2-7(10)4-6(8)5-9(11)12;/h2-4H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBSMLVCFKDOCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1790361-51-1
Record name 5-amino-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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